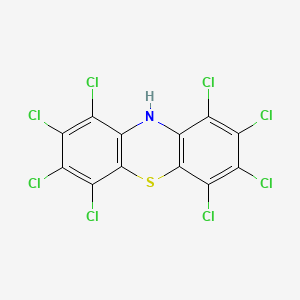
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is a chlorinated derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry and medicine. This compound is characterized by the presence of eight chlorine atoms attached to the phenothiazine core, which significantly alters its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine typically involves the chlorination of phenothiazine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized phenothiazine derivatives.
Scientific Research Applications
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between chlorinated compounds and biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine involves its interaction with various molecular targets. The presence of multiple chlorine atoms enhances its ability to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cellular membranes, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with significant environmental and biological impact.
1,2,3,4,6,7,8,9-Octachlorodibenzofuran: Similar in structure and reactivity, used in various industrial applications.
Uniqueness
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and useful in specialized applications.
Properties
CAS No. |
739-83-3 |
|---|---|
Molecular Formula |
C12HCl8NS |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachloro-10H-phenothiazine |
InChI |
InChI=1S/C12HCl8NS/c13-1-3(15)7(19)11-9(5(1)17)21-10-6(18)2(14)4(16)8(20)12(10)22-11/h21H |
InChI Key |
HSYOTPJQXFKNMU-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(N2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


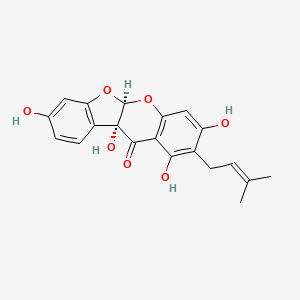
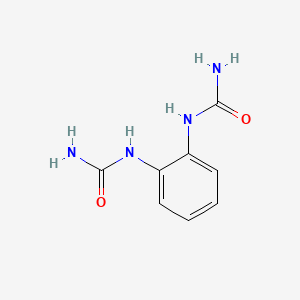
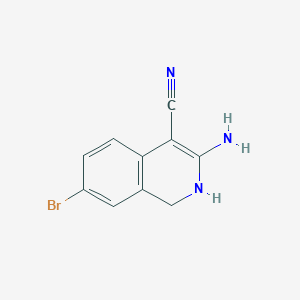
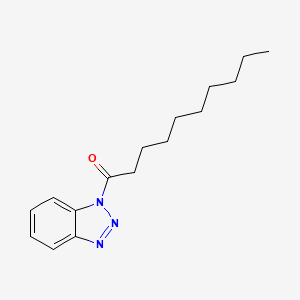

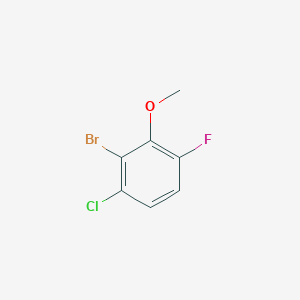

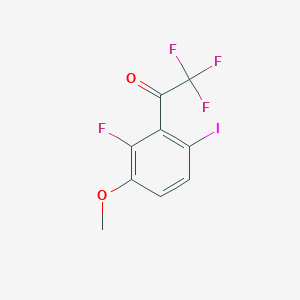
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

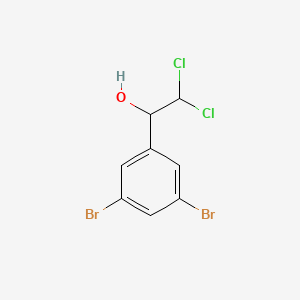
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
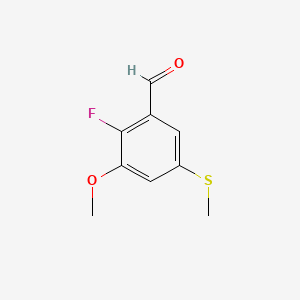
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
